
10-Heptadecyl-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Heptadecyl-10H-phenothiazine: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The addition of a heptadecyl group to the phenothiazine core enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptadecyl-10H-phenothiazine typically involves the reaction of 2-aminobenzenethiol with an appropriate halonitrobenzene derivative. The reaction proceeds through a Smiles rearrangement, followed by reduction and cyclization to form the phenothiazine core. The heptadecyl group can be introduced via alkylation reactions using heptadecyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the phenothiazine core, followed by the introduction of the heptadecyl group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions: 10-Heptadecyl-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
科学的研究の応用
Chemistry: 10-Heptadecyl-10H-phenothiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its lipophilic nature enhances its ability to interact with biological membranes, making it a valuable compound for drug development.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their therapeutic potential in treating various diseases, such as schizophrenia, malaria, and bacterial infections. Their ability to modulate neurotransmitter activity and inhibit microbial growth makes them promising candidates for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as an additive in lubricants, dyes, and polymers. Its chemical stability and lipophilicity make it suitable for enhancing the performance of various industrial products.
作用機序
The mechanism of action of 10-Heptadecyl-10H-phenothiazine involves its interaction with biological membranes and molecular targets. The lipophilic heptadecyl group allows the compound to easily penetrate cell membranes, where it can interact with proteins, enzymes, and receptors. In the case of antimicrobial activity, this compound can disrupt microbial cell membranes, leading to cell lysis and death. For its anticancer properties, the compound may inhibit cell proliferation by interfering with DNA replication and repair mechanisms.
類似化合物との比較
10H-phenothiazine: The parent compound without the heptadecyl group.
10-Methyl-10H-phenothiazine: A derivative with a methyl group instead of a heptadecyl group.
10-Phenyl-10H-phenothiazine: A derivative with a phenyl group.
Comparison: 10-Heptadecyl-10H-phenothiazine is unique due to its long heptadecyl chain, which significantly increases its lipophilicity compared to other phenothiazine derivatives. This increased lipophilicity can enhance its ability to interact with lipid membranes and improve its solubility in organic solvents. Additionally, the heptadecyl group may influence the compound’s biological activity, making it more effective in certain applications compared to its shorter-chain or unsubstituted counterparts.
特性
| 144734-92-9 | |
分子式 |
C29H43NS |
分子量 |
437.7 g/mol |
IUPAC名 |
10-heptadecylphenothiazine |
InChI |
InChI=1S/C29H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-30-26-21-16-18-23-28(26)31-29-24-19-17-22-27(29)30/h16-19,21-24H,2-15,20,25H2,1H3 |
InChIキー |
KNUVXNSTKYHLQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
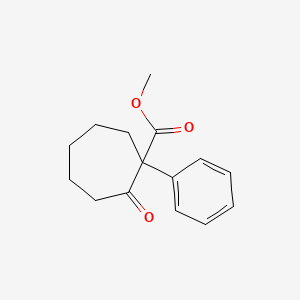
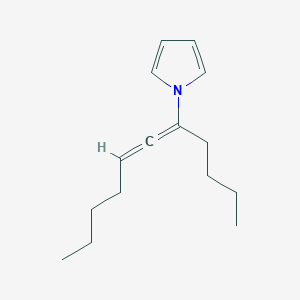
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
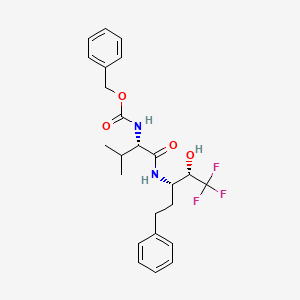
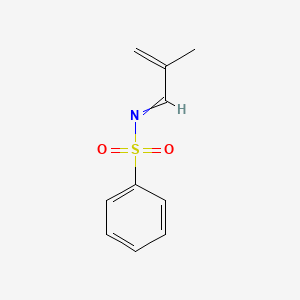
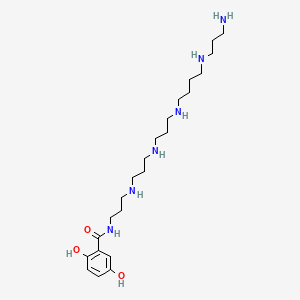
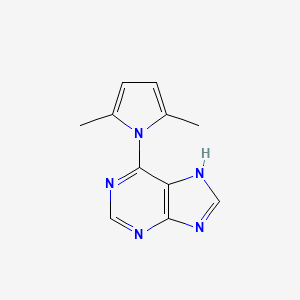


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
